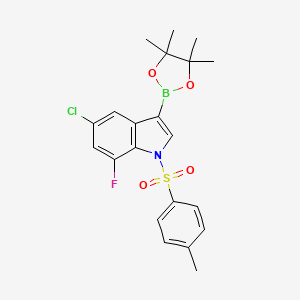
5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the indole ring, a tosyl group, and a dioxaborolane moiety
准备方法
The synthesis of 5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole typically involves multiple steps. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using appropriate reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Tosylation: The tosyl group is introduced by reacting the indole with tosyl chloride in the presence of a base such as pyridine.
Boronic Ester Formation: The dioxaborolane moiety is introduced through a Suzuki coupling reaction, where the indole derivative is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反应分析
5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the tosyl group can be removed under reductive conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
科学研究应用
5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The boronic ester group allows for the formation of polymers and other materials with unique properties, useful in electronic and optical applications.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Biology: It serves as a versatile intermediate in the synthesis of complex molecules for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boronic ester group can interact with biological targets through reversible covalent bonding, influencing the activity of proteins and other biomolecules.
相似化合物的比较
Similar compounds to 5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole include other boronic esters and halogenated indoles. These compounds share some structural features but differ in their substituents and functional groups, leading to variations in reactivity and applications. For example:
5-chloro-7-fluoro-1H-indole: Lacks the boronic ester and tosyl groups, making it less versatile in coupling reactions.
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the chloro and fluoro substituents, affecting its reactivity in substitution reactions.
1-tosyl-1H-indole: Lacks the boronic ester and halogen substituents, limiting its applications in material science and medicinal chemistry.
The unique combination of substituents in this compound makes it a valuable compound for various scientific research applications.
属性
分子式 |
C21H22BClFNO4S |
|---|---|
分子量 |
449.7 g/mol |
IUPAC 名称 |
5-chloro-7-fluoro-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C21H22BClFNO4S/c1-13-6-8-15(9-7-13)30(26,27)25-12-17(16-10-14(23)11-18(24)19(16)25)22-28-20(2,3)21(4,5)29-22/h6-12H,1-5H3 |
InChI 键 |
KLRJLRZVVZTPLR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3F)Cl)S(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















